3-(Dimethylamino)propyl 2-iodobenzoate
Description
3-(Dimethylamino)propyl 2-iodobenzoate is an ester derivative combining a dimethylaminopropyl chain with a 2-iodobenzoic acid moiety. The dimethylaminopropyl group is a common motif in bioactive molecules, often influencing solubility and intermolecular interactions due to its basic tertiary amine . This compound’s synthesis likely follows esterification protocols similar to those reported for related dimethylaminopropyl esters, which exhibit high yields (82–92%) in optimized conditions .
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-iodobenzoate |
InChI |
InChI=1S/C12H16INO2/c1-14(2)8-5-9-16-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9H2,1-2H3 |
InChI Key |
XAYCFSGUBJCCJC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC=CC=C1I |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences between 3-(dimethylamino)propyl 2-iodobenzoate and analogs lie in the substituents on the benzoate ring and overall molecular complexity. Below is a comparative analysis:
*Estimated based on substitution of methyl (15 g/mol) with iodine (127 g/mol) in the methylbenzoate analog .
- Iodo vs. Methyl Substituents : The iodine atom increases molar mass by ~112 g/mol compared to the methyl analog, likely reducing solubility in polar solvents but enhancing stability in hydrophobic environments. The iodine’s electronegativity and larger atomic radius may also facilitate nucleophilic substitution reactions or halogen bonding in biological targets .
- In contrast, this compound is a simpler ester, favoring ease of synthesis and tunability.
Pharmacological Considerations
Phenothiazine derivatives like Pipothiazine palmitate () share dimethylamino groups but differ significantly in core structure. Their neuroleptic activity arises from dopamine receptor antagonism, whereas dimethylaminopropyl esters may target distinct pathways. The iodine substituent’s role in pharmacokinetics (e.g., blood-brain barrier penetration) remains speculative but merits investigation.
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